

# 2-[(4-Chlorophenyl)amino]acetohydrazide CAS number and properties

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 2-[(4-Chlorophenyl)amino]acetohydrazide |
| CAS No.:       | 2371-31-5                               |
| Cat. No.:      | B1267248                                |

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## Technical Monograph: 2-[(4-Chlorophenyl)amino]acetohydrazide

Primary CAS: 2371-31-5 Document Type: Technical Reference & Application Guide Version: 1.0

### Executive Summary

**2-[(4-Chlorophenyl)amino]acetohydrazide** (CAS 2371-31-5) is a critical pharmacophore intermediate belonging to the class of

-substituted glycine hydrazides. Characterized by a 4-chloroaniline moiety linked to a hydrazine group via an acetyl bridge, it serves as a "privileged scaffold" in medicinal chemistry. Its primary utility lies in its reactivity as a precursor for nitrogen-rich heterocycles—specifically 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles—which are ubiquitous in modern antifungal, antibacterial, and anticancer drug discovery pipelines.

This guide details the physiochemical profile, validated synthetic protocols, and downstream application logic for researchers utilizing this compound in lead optimization.

## Chemical Identity & Physiochemical Properties[1][2]

The compound is an

-aryl glycine derivative. The electron-withdrawing chlorine substituent at the para position of the phenyl ring enhances lipophilicity compared to the unsubstituted parent, potentially influencing the pharmacokinetic profiles of its derivatives.

### Datasheet: Physiochemical Specifications

| Property          | Specification  |
|-------------------|--|
| IUPAC Name        | 2-(4-Chloroanilino)acetohydrazide  |
| Common Synonyms   | -(4-Chlorophenyl)glycine hydrazide; 4-Chlorophenylaminoacetic acid hydrazide |
| CAS Number        | 2371-31-5  |
| Molecular Formula |  |
| Molecular Weight  | 199.64 g/mol   |
| MDL Number        | MFCD00463072   |
| Appearance        | White to off-white crystalline solid   |
| Solubility        | Soluble in DMSO, DMF; Sparingly soluble in Ethanol (cold), Water             |
| Melting Point     | ~148–152 °C (Typical for this class; varies by purity/polymorph)             |
| pKa (Predicted)   | ~12.5 (Hydrazide NH), ~3.5 (Aniline NH)                                      |

“

*Critical Note on Storage: Hydrazides are susceptible to oxidation. Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent discoloration and decomposition.*

## Synthetic Pathway & Mechanism

The synthesis of **2-[(4-Chlorophenyl)amino]acetohydrazide** is a two-step convergent protocol. It relies on the nucleophilic substitution of an

-haloester followed by hydrazinolysis. This pathway is preferred over direct coupling due to higher yields and easier purification.

### Step 1: -Alkylation (Esterification)

Reagents: 4-Chloroaniline, Ethyl chloroacetate, Anhydrous Sodium Acetate (or

). Solvent: Ethanol or DMF. Mechanism: The amino group of 4-chloroaniline acts as a nucleophile, attacking the

-carbon of ethyl chloroacetate, displacing the chloride ion (

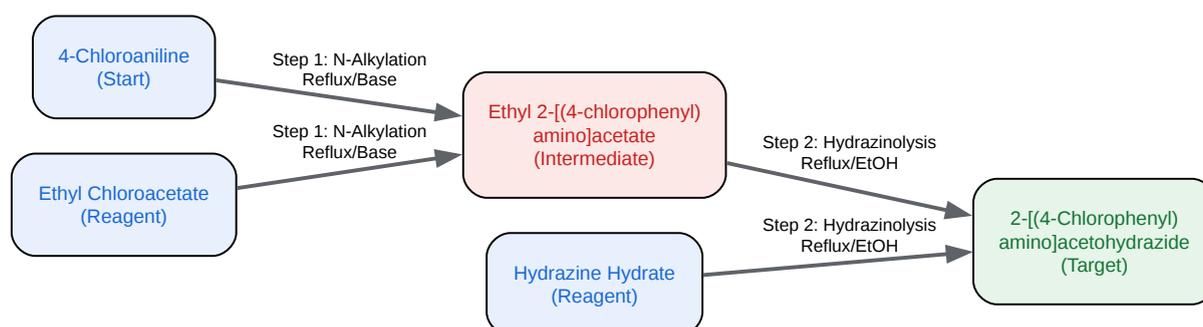
mechanism).

### Step 2: Hydrazinolysis

Reagents: Ethyl 2-[(4-chlorophenyl)amino]acetate, Hydrazine Hydrate (80-99%). Solvent:

Absolute Ethanol.[1] Mechanism: Nucleophilic acyl substitution. The hydrazine nitrogen attacks the ester carbonyl, forming a tetrahedral intermediate which collapses to release ethanol and the target hydrazide.

## Visual Synthesis Workflow



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Figure 1: Two-step synthetic pathway converting 4-chloroaniline to the target hydrazide via an ester intermediate.<sup>[2][3][4][5]</sup>

## Experimental Protocols

### Protocol A: Synthesis of Intermediate Ester

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charge: Add 4-Chloroaniline (0.05 mol), Ethyl chloroacetate (0.05 mol), and Potassium Carbonate (anhydrous, 0.06 mol) into Ethanol (50 mL).
  - Why: The base ( ) neutralizes the HCl generated during substitution, driving the equilibrium forward.
- Reaction: Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
- Workup: Filter the hot solution to remove inorganic salts ( ). Pour the filtrate into ice-cold water.
- Isolation: The ester usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

### Protocol B: Synthesis of Target Hydrazide (CAS 2371-31-5)

- Setup: Clean 250 mL round-bottom flask with reflux condenser.
- Charge: Dissolve the Ester from Protocol A (0.02 mol) in Absolute Ethanol (30 mL).
- Activation: Add Hydrazine Hydrate (99%, 0.04 mol) dropwise.
  - Why Excess? A 1:2 molar ratio prevents the formation of the dimer ( -diacylhydrazine) by ensuring hydrazine is always the dominant nucleophile.

- Reaction: Reflux for 4–6 hours.
  - Observation: The solution often turns clear then precipitates the hydrazide upon cooling.
- Isolation: Cool the mixture to room temperature (or 0°C). Filter the solid product.[3][5]
- Purification: Recrystallize from hot ethanol to yield shiny crystals.
- Validation: Check Melting Point (~148–152°C) and IR (look for dual peaks at 3200–3300  $\text{cm}^{-1}$  for  
and carbonyl at ~1660  $\text{cm}^{-1}$ ).

## Structural Characterization Logic

To validate the synthesis of CAS 2371-31-5, researchers should look for specific spectral signatures that confirm the loss of the ethoxy group (from the ester) and the formation of the hydrazide.

| Technique                                 | Diagnostic Signal                 | Interpretation   |
|---|-----------------------------------|--|
| IR Spectroscopy                           | 3300, 3200, 3150 cm <sup>-1</sup> | Stretching of<br>and<br>groups.  |
|   | Amide Carbonyl ( ) stretch.       |  |
|   | 1660–1680 cm <sup>-1</sup>        |  |
| <sup>1</sup> H NMR (DMSO-d <sub>6</sub> ) | 9.0–9.5 ppm (s, 1H)               | proton (Exchangeable with ).   |
|   | 4.0–4.5 ppm (s, 2H)               | protons (Broad singlet).   |
|   | 3.7 ppm (d/s, 2H)                 | methylene protons.   |
|   | 6.5–7.2 ppm (m, 4H)               | Aromatic protons (AA'BB' system of 4-Cl-Ph).                               |
| Mass Spectrometry                         | 199/201                           | Molecular ion peak ( and ) showing 3:1 ratio typical of Chlorine isotopes. |

## Applications: The "Privileged Scaffold"

This hydrazide is rarely the end-product. It is a divergent intermediate used to synthesize heterocyclic libraries.

### Key Cyclization Pathways

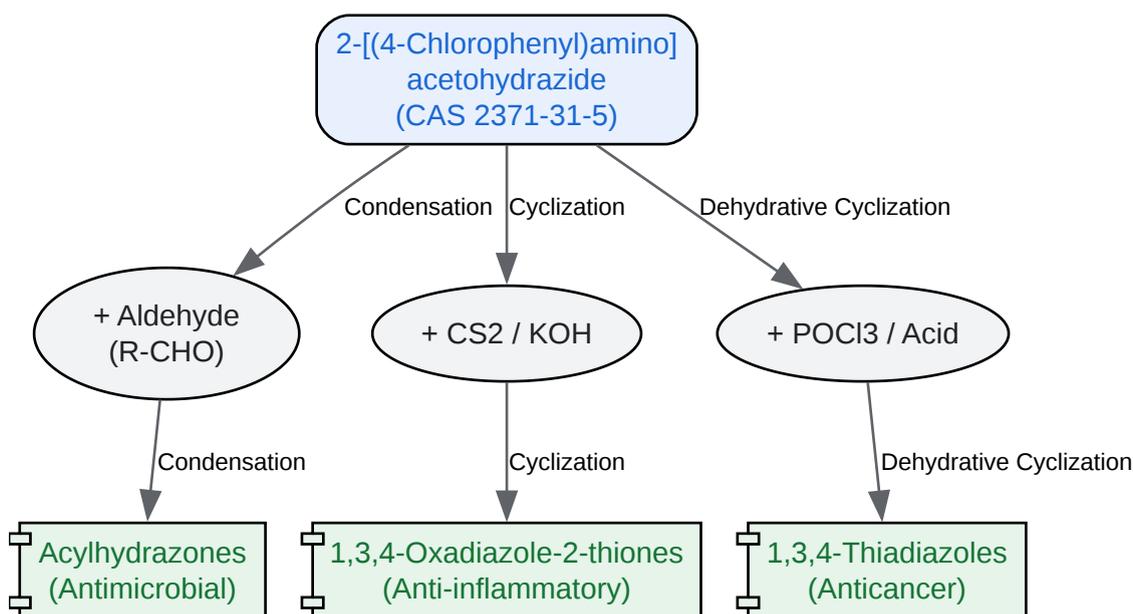
- Schiff Bases (Hydrazones): Reaction with aldehydes/ketones yields acylhydrazones, known for iron-chelating and antimicrobial properties.
- 1,3,4-Oxadiazoles: Cyclization with

or

/KOH. These derivatives are potent anti-inflammatory agents (similar to NSAID pharmacophores).

- 1,2,4-Triazoles: Reaction with

followed by hydrazine treatment. Often explored for antifungal activity (ergosterol biosynthesis inhibition).



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Figure 2: Divergent synthesis utility of the hydrazide scaffold in drug discovery.

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